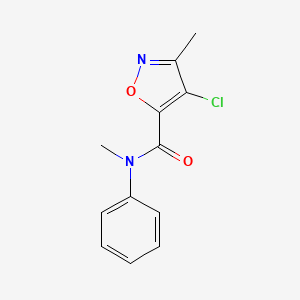

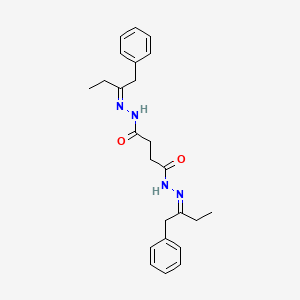

4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic steps, including the use of dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate as a starting point. A notable approach includes the formation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, leading to a wide array of trisubstituted isoxazoles through differential derivatization of carbomethoxy groups to carboxamides under controlled reaction conditions (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide, can be elucidated using X-ray crystallography, providing insights into their crystal packing and stabilization mechanisms. Such studies reveal the significance of hydrogen bonding interactions and the contribution of π-interactions in the stabilization of molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, leading to the formation of compounds with significant herbicidal activity. The key step involves the reaction between a haloalkylsubstituted acetylenic ester and a nitile oxide intermediate, demonstrating the versatility of isoxazole compounds in synthesizing bioactive molecules (Hamper et al., 1995).

Aplicaciones Científicas De Investigación

Tautomerism and Basicity in Isoxazole Derivatives

Isoxazoles, including derivatives like 4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide, exhibit interesting tautomerism behavior. The study of 5-hydroxyisoxazoles and isoxazol-5-ones reveals their existence in different tautomeric forms depending on the solvent's polarity. These compounds have been compared to carboxylic acids in terms of acidity, highlighting the chemical versatility of isoxazole derivatives (Boulton & Katritzky, 1961).

Chemoselective Nucleophilic Chemistry and Biological Activities

Isoxazole derivatives are key intermediates in synthesizing compounds with potential biological activities. For instance, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has led to the discovery of compounds with significant insecticidal activity. This showcases the application of isoxazole derivatives in developing new agrochemicals (Yu et al., 2009).

Herbicidal Activity of Isoxazolecarboxamides

3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives exhibit pronounced preemergent and postemergent herbicidal activity against a broad spectrum of weeds. This highlights the application of isoxazole derivatives in the development of new herbicides, demonstrating their utility in agricultural science (Hamper et al., 1995).

Novel Syntheses and Structural Characterizations

The synthesis of isoxazole and pyrazole derivatives, including methods to create substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, illustrates the chemical diversity achievable with isoxazole frameworks. These syntheses contribute to the development of new materials and pharmaceuticals by providing a deeper understanding of the structural and electronic properties of isoxazole derivatives (Holzer & Hahn, 2003).

Direcciones Futuras

The future directions in the research of “4-chloro-N,3-dimethyl-N-phenyl-5-isoxazolecarboxamide” and similar compounds could involve developing new eco-friendly synthetic strategies . Given their significant biological interests, it is always imperative to develop alternate metal-free synthetic routes .

Propiedades

IUPAC Name |

4-chloro-N,3-dimethyl-N-phenyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-10(13)11(17-14-8)12(16)15(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHMUJCMDLYJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)C(=O)N(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-chloro-N,3-dimethyl-N-phenyl-1,2-oxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5502969.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)